Calcium 2-ketogluconate

Description

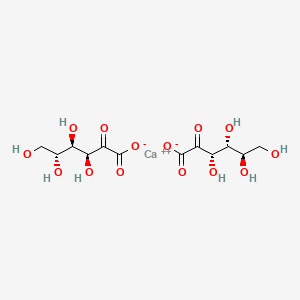

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. |

|---|---|

CAS No. |

3470-37-9 |

Molecular Formula |

C12H18CaO14 |

Molecular Weight |

426.34 g/mol |

IUPAC Name |

calcium bis((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate) |

InChI |

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 |

InChI Key |

NNLOHLDVJGPUFR-JQTJLMCZSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |

Color/Form |

Crystals, granules, or powder |

density |

0.30-0.65 g/cm³ |

melting_point |

120 °C 178 °C |

physical_description |

Odourless, white crystalline granules or powder, stable in air Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS] WHITE SOLID IN VARIOUS FORMS. |

solubility |

Soluble in water, insoluble in ethanol Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water Insoluble in acetic acid Sol in water 3.3 g/100 cc at 15 °C In water, 3.33X10+4 mg/L at 25 °C Solubility in water, g/100ml at 25 °C: 3.5 (moderate) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Calcium 2-Ketogluconate Biosynthesis Pathway in Pseudomonas

Executive Summary

Pseudomonas species are renowned for their metabolic versatility, particularly their robust capacity for the direct, extracytoplasmic oxidation of glucose to 2-keto-D-gluconic acid (2KGA). This organic acid, often isolated as its calcium salt, is a valuable platform chemical and a key precursor in the industrial synthesis of D-erythorbic acid, an important antioxidant.[1][2][3] This guide provides a comprehensive technical overview of the 2KGA biosynthesis pathway in Pseudomonas, designed for researchers, biochemists, and drug development professionals. We will dissect the core enzymatic steps, explore the intricate genetic and metabolic regulatory networks, and provide field-proven experimental protocols for pathway analysis. The focus is on delivering not just methodologies, but the underlying scientific rationale to empower robust experimental design and interpretation.

The Core Biosynthesis Pathway: A Periplasmic Two-Step Oxidation

The hallmark of 2KGA production in Pseudomonas is a highly efficient, two-step oxidation of D-glucose that occurs entirely within the periplasmic space.[2][3][4][5] This compartmentalization is metabolically significant, as it allows the bacterium to generate proton motive force and rapidly convert glucose without immediate commitment to cytoplasmic catabolic pathways like the Entner-Doudoroff (ED) pathway.[2][3]

Step 1: Glucose to Gluconate via Membrane-Bound Glucose Dehydrogenase (mGDH)

The initial oxidation is catalyzed by a membrane-bound glucose dehydrogenase (mGDH), an enzyme belonging to the quinoprotein family.[6][7]

-

Enzyme: Glucose Dehydrogenase (GDH), encoded by the gcd gene.[2][8][9]

-

Location: Anchored to the periplasmic side of the inner membrane.[2][6]

-

Cofactor: This enzyme is critically dependent on the redox cofactor pyrroloquinoline quinone (PQQ).[6][7][10] The synthesis of PQQ itself is a complex process, often encoded by the pqq gene cluster, and its availability can be a limiting factor for overall GDH activity.[6][10][11]

-

Reaction: mGDH oxidizes D-glucose at the C1 position to form D-glucono-1,5-lactone, which then spontaneously or enzymatically hydrolyzes to D-gluconate.

Step 2: Gluconate to 2-Ketogluconate via Gluconate Dehydrogenase (GADH)

The D-gluconate produced in the first step is immediately available as a substrate for the second periplasmic oxidation.

-

Enzyme: Gluconate Dehydrogenase (GADH), often a multi-subunit complex encoded by a gad gene cluster.[8][9][12]

-

Location: Also a membrane-bound enzyme complex active in the periplasm.[12][13]

-

Cofactor: In contrast to mGDH, the GADH in Pseudomonas is typically a flavoprotein, utilizing a covalently bound Flavin Adenine Dinucleotide (FAD) as its prosthetic group.[12][14] The complex often includes a flavoprotein subunit, a cytochrome c subunit, and a smaller subunit.[12]

-

Reaction: GADH catalyzes the oxidation of D-gluconate at the C2 position to yield 2-keto-D-gluconate (2KGA).[2][8][15]

The resulting 2KGA accumulates extracellularly, where it can be precipitated and isolated, often with the addition of calcium carbonate to the medium to form calcium 2-ketogluconate, which also helps buffer the medium against acidification.

Figure 1: The two-step periplasmic oxidation pathway of glucose to 2-ketogluconate in Pseudomonas.

Genetic Organization and Regulation

The production of 2KGA is tightly regulated to integrate with the cell's overall metabolic state. This regulation occurs primarily at the transcriptional level, governing both the biosynthesis of 2KGA and its subsequent catabolism.

Biosynthesis Gene Regulation

The expression of the gcd (glucose dehydrogenase) and gad (gluconate dehydrogenase) genes is often induced by the presence of glucose in the growth medium.[11][13] In Pseudomonas putida, for instance, gcd expression and PQQ synthesis are highest when glucose is the sole carbon source, particularly under phosphate-limiting conditions, linking this pathway to mineral phosphate solubilization.[6][11]

Catabolism and Carbon Catabolite Repression

While Pseudomonas species are excellent producers of 2KGA, they can also utilize it as a carbon source once the primary substrate (glucose) is depleted.[2][4][9] This catabolic pathway is a critical consideration for maximizing product yield in industrial fermentations.

-

The kgu Operon: The genes required for 2KGA catabolism are typically organized in the 2-ketogluconate utilization (kgu) operon .[1][16][17] This operon generally includes:

-

kguT: Encodes a specific transporter for 2KGA uptake from the periplasm into the cytoplasm.[1][16][17]

-

kguK: Encodes a 2-ketogluconate kinase, which phosphorylates cytoplasmic 2KGA to 2-keto-6-phosphogluconate.[1][8][16][17]

-

kguD: Encodes a reductase that converts 2-keto-6-phosphogluconate to 6-phosphogluconate, which then enters the central Entner-Doudoroff pathway.[1][8][16][17]

-

kguE: Encodes a putative epimerase whose role is still being fully elucidated.[1][16]

-

-

PtxS Regulation: The expression of the kgu operon is negatively regulated by the transcriptional repressor PtxS , a member of the LacI family of regulators.[1][4][16]

-

Repression: In the absence of 2KGA, the PtxS dimer binds to a specific palindromic operator site within the kgu promoter region, blocking transcription.[1][4]

-

Induction: 2KGA acts as the molecular inducer.[4][17] When 2KGA is transported into the cytoplasm, it binds directly to the PtxS repressor, causing a conformational change that releases PtxS from the DNA, thereby de-repressing the operon and allowing the catabolic enzymes to be synthesized.[1][4]

-

This regulatory logic ensures that the cell only invests in producing the machinery to consume 2KGA when it is actually present and the preferred carbon source, glucose, is absent. This phenomenon is a form of carbon catabolite repression, where the presence of glucose prevents the utilization of 2KGA.[2][9] Maintaining a sufficient glucose concentration is therefore a key strategy in fed-batch fermentations to prevent product loss.[9]

Figure 2: Transcriptional regulation of the kgu operon by the PtxS repressor and the inducer 2KGA.

Key Experimental Protocols & Methodologies

Validating and quantifying the activity of the 2KGA pathway requires a suite of robust biochemical and analytical techniques. The following protocols provide a foundation for this analysis.

Cultivation for 2KGA Production

This protocol describes a typical batch cultivation in shake flasks, which can be scaled up to a bioreactor.

-

Prepare Seed Culture: Inoculate a single colony of Pseudomonas into 5 mL of a rich medium (e.g., LB Broth). Incubate at 30-33°C with vigorous shaking (180-265 rpm) for 12-24 hours.[1]

-

Prepare Production Medium: A typical fermentation medium consists of (g/L): Glucose (20.0), Corn steep liquor or yeast extract (10.0), Urea (2.0), KH₂PO₄ (2.0), MgSO₄·7H₂O (0.5), and CaCO₃ (5.0).[1] The CaCO₃ is crucial for buffering the pH as organic acids are produced. Adjust the initial pH to ~7.0.

-

Inoculation: Inoculate 50 mL of the production medium in a 500 mL shake flask with the seed culture to a starting OD₆₀₀ of ~0.1.

-

Incubation: Cultivate at 33°C with vigorous shaking (e.g., 265 rpm) for 24-48 hours.[1]

-

Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours) to measure cell density (OD), pH, residual glucose, and 2KGA concentration.

Quantification of 2-Ketogluconate

High-Performance Liquid Chromatography (HPLC) is the gold standard for accurate quantification. A colorimetric method is also provided for rapid screening.

A. HPLC Method

-

Sample Preparation: Centrifuge 1 mL of culture broth at >10,000 x g for 5 minutes to pellet the cells.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Column: A suitable ion-exchange or reversed-phase column (e.g., Aminex HPX-87H).

-

Mobile Phase: Isocratic elution with a dilute acid, typically 5 mM H₂SO₄.

-

Flow Rate: 0.5 - 0.6 mL/min.

-

Temperature: 50-60°C.

-

Detection: UV detector at 210 nm or a Refractive Index (RI) detector.

-

-

Quantification: Prepare a standard curve using pure this compound. Calculate the concentration in the samples by comparing peak areas to the standard curve.[18][19]

B. Colorimetric Method (Lanning and Cohen) This method is useful for quick, semi-quantitative analysis.

-

Reagent Preparation: Prepare a solution of 1.5% (w/v) o-Phenylenediamine dihydrochloride in 0.375 N HCl.[20]

-

Reaction: Mix the cell-free supernatant with the reagent. The reaction between the reagent and 2-keto acids forms 2-hydroxyquinoxalines, which have a distinct color.[20]

-

Measurement: Measure the absorbance of the resulting reddish-brown/green solution at 330 nm.[18][20]

-

Quantification: Compare the absorbance to a standard curve prepared with known concentrations of 2KGA.

Enzyme Activity Assay: PQQ-Dependent Glucose Dehydrogenase (mGDH)

This spectrophotometric assay measures the rate of reduction of an artificial electron acceptor.

-

Cell Fractionation: Harvest cells by centrifugation. Resuspend in buffer and lyse cells (e.g., via sonication or French press). Separate the membrane fraction, where mGDH resides, by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer.

-

Holoenzyme Reconstitution: The apoenzyme (GDH without PQQ) is often inactive. Pre-incubate the membrane protein (~50-100 µg) with 10 µM PQQ and 0.5 mM CaCl₂ for 10 minutes at 25°C to reconstitute the active holoenzyme.[21]

-

Assay Mixture: Prepare a reaction mixture in a cuvette containing:

-

50 mM Phosphate buffer (pH 7.0)

-

50 µM DCIP (2,6-dichlorophenolindophenol) - electron acceptor

-

2 mM PMS (phenazine methosulfate) - intermediate electron carrier

-

4 mM NaN₃ (Sodium azide) - to block the electron transport chain[21]

-

Reconstituted enzyme preparation

-

-

Initiate Reaction: Start the reaction by adding D-glucose to a final concentration of ~30 mM.[21]

-

Measurement: Immediately monitor the decrease in absorbance at 600 nm (the bleaching of DCIP).

-

Calculate Activity: One unit of activity is defined as 1 µmol of DCIP reduced per minute. Use the molar extinction coefficient of DCIP (e.g., 14.2 mM⁻¹cm⁻¹ at pH 7.0) to calculate the specific activity (U/mg protein).[21]

Data Summary & Interpretation

Effective analysis relies on organizing quantitative data into clear, comparable formats.

Table 1: Example Fermentation Profile Data

| Fermentation Time (h) | Cell Density (OD₆₀₀) | Glucose (g/L) | 2KGA (g/L) | pH |

| 0 | 0.1 | 20.0 | 0.0 | 7.0 |

| 8 | 2.5 | 15.2 | 4.5 | 6.2 |

| 16 | 6.8 | 8.1 | 11.3 | 5.5 |

| 24 | 9.5 | 1.5 | 17.8 | 5.1 |

| 32 | 9.8 | 0.0 | 18.2 | 5.0 |

| 40 | 9.2 | 0.0 | 16.5 | 5.4 |

Causality Insight: The drop in 2KGA concentration after 32 hours, coinciding with glucose exhaustion, strongly indicates the activation of the kgu catabolic operon. This data validates the need for a fed-batch strategy to maximize final titer.

Table 2: Comparative Enzyme Kinetic Properties

| Enzyme | Organism | Cofactor | Kₘ (Substrate) | Optimal pH |

| mGDH | Acinetobacter calcoaceticus | PQQ | 4.8 mM (D-Glucose) | 7.0 |

| mGADH | P. plecoglossicida | FAD | 0.631 mM (D-Gluconate) | 6.0 |

Data sourced from representative literature values.[12][22]

Field Insight: The significantly lower Kₘ of GADH for gluconate compared to GDH for glucose suggests that the second step of the pathway is highly efficient and unlikely to be a rate-limiting bottleneck, provided the enzyme is expressed sufficiently. The focus for yield improvement should often remain on maximizing the initial glucose conversion rate and preventing subsequent product catabolism.

Conclusion and Future Directions

The periplasmic biosynthesis of 2-ketogluconate in Pseudomonas is a model of metabolic efficiency. By compartmentalizing the oxidation reactions, the organism can rapidly convert glucose into a valuable organic acid without immediately perturbing cytoplasmic carbon flux. Understanding the interplay between the PQQ-dependent GDH, the FAD-dependent GADH, and the PtxS-regulated kgu catabolic operon is paramount for any rational strain engineering or process optimization effort.

Future research will likely focus on metabolic engineering strategies to enhance yield. These include the overexpression of the gcd and gad genes, engineering PQQ biosynthesis for enhanced cofactor availability, and, critically, the deletion of key genes in the kgu operon (such as kguT or kguK) to create strains incapable of consuming the final product, thereby creating a more robust and efficient production host.[1][23]

References

-

Regulation of Pyrroloquinoline Quinone-Dependent Glucose Dehydrogenase Activity in the Model Rhizosphere-Dwelling Bacterium Pseudomonas putida KT2440. ASM Journals. Available at: [Link]

-

Schematic representation of 2-ketogluconate (2KGA) biosynthesis and catabolism pathways in Pseudomonas. OM, outer membrane. ResearchGate. Available at: [Link]

-

Non-coordinated synthesis of glucose dehydrogenase and its prosthetic group PQQ in Acinetobacter and Pseudomonas species. FEMS Microbiology Letters | Oxford Academic. Available at: [Link]

-

Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism. ResearchGate. Available at: [Link]

-

A Novel Pyrroloquinoline Quinone-Dependent 2-Keto-d-Glucose Dehydrogenase from Pseudomonas aureofaciens. Journal of Bacteriology. Available at: [Link]

-

A Novel Pyrroloquinoline Quinone-Dependent 2-Keto-d-Glucose Dehydrogenase from Pseudomonas aureofaciens. PMC - NIH. Available at: [Link]

-

Pseudomonas putida KT2440 Strain Metabolizes Glucose through a Cycle Formed by Enzymes of the Entner-Doudoroff, Embden-Meyerhof-Parnas, and Pentose Phosphate Pathways. PubMed Central. Available at: [Link]

-

Regulation of Pyrroloquinoline Quinone-Dependent Glucose Dehydrogenase Activity in the Model Rhizosphere-Dwelling Bacterium Pseudomonas putida KT2440. PubMed. Available at: [Link]

-

Characterization and Transcriptional Regulation of the 2-Ketogluconate Utilization Operon in Pseudomonas plecoglossicida. MDPI. Available at: [Link]

-

Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism. PMC - PubMed Central. Available at: [Link]

-

A Membrane-Bound Gluconate Dehydrogenase from 2-Keto-D-Gluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01: Purification, Characterization, and Gene Identification. PubMed. Available at: [Link]

-

Characterization of the 2-ketogluconate utilization operon in Pseudomonas aeruginosa PAO1. ResearchGate. Available at: [Link]

-

Compartmentalized Glucose Metabolism in Pseudomonas putida Is Controlled by the PtxS Repressor. PMC - PubMed Central. Available at: [Link]

-

Convergent Peripheral Pathways Catalyze Initial Glucose Catabolism in Pseudomonas putida: Genomic and Flux Analysis. ASM Journals. Available at: [Link] convergent. peripheral. pathways. catalyze. initial. glucose. catabolism. in. pseudomonas. putida. genomic. and. flux. analysis

-

Sanguinarine Inhibits the 2-Ketogluconate pathway of glucose utilization in Pseudomonas aeruginosa. AIR Unimi. Available at: [Link]

-

Engineering of Pseudomonas putida for accelerated co-utilization of glucose and cellobiose yields aerobic overproduction of pyruvate explained by an upgraded metabolic model. bioRxiv. Available at: [Link]

-

Characterization of the 2-ketogluconate utilization operon in Pseudomonas aeruginosa PAO1. PubMed. Available at: [Link]

-

Identification of the covalently bound flavins of D-gluconate dehydrogenases from Pseudomonas aeruginosa and Pseudomonas fluorescens and of 2-keto-D-gluconate dehydrogenase from Gluconobacter melanogenus. PubMed. Available at: [Link]

-

Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism. MDPI. Available at: [Link]

-

Role of Gluconic Acid Production in the Regulation of Biocontrol Traits of Pseudomonas fluorescens CHA0. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

-

Regulation of Pyrroloquinoline Quinone-Dependent Glucose Dehydrogenase Activity in the Model Rhizosphere-Dwelling Bacterium Pseudomonas putida KT2440. NIH. Available at: [Link]

-

Identification of the covalently bound flavins of D-gluconate dehydrogenases from Pseudomonas aeruginosa and Pseudomonas fluorescens and 2-keto-D-gluconate dehydrogenase from Gluconobacter melanogenus. PMC - NIH. Available at: [Link]

-

The metabolism of 2-oxogluconate by Pseudomonas aeruginosa. Semantic Scholar. Available at: [Link]

-

Modification of Glucose Metabolic Pathway to Enhance Polyhydroxyalkanoate Synthesis in Pseudomonas putida. Semantic Scholar. Available at: [Link]

-

Discovery of a Eukaryotic Pyrroloquinoline Quinone-Dependent Oxidoreductase Belonging to a New Auxiliary Activity Family in the Database of Carbohydrate-Active Enzymes. PLOS One. Available at: [Link]

-

Convergent Peripheral Pathways Catalyze Initial Glucose Catabolism in Pseudomonas putida: Genomic and Flux Analysis. PubMed Central. Available at: [Link]

-

A Novel Pyrroloquinoline Quinone-Dependent 2-Keto-d-Glucose Dehydrogenase from Pseudomonas aureofaciens. ASM Journals. Available at: [Link]

-

Regulation of PQQ-dependent Glucose Dehydrogenase Activity in the Model Rhizosphere Dwelling Bacterium Pseudomonas putida KT2440. ResearchGate. Available at: [Link]

-

2-Keto-gluconate production and purification by thermotolerant acetic acid bacterium Nguyenibacter vanlangensis KKS-R1. ThaiJo. Available at: [Link]

-

Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. PubMed Central. Available at: [Link]

-

2-Keto-gluconate production and purification by thermotolerant acetic acid bacterium Nguyenibacter vanlangensis KKS-R1. Journal of Applied Research on Science and Technology (JARST) - ThaiJo. Available at: [Link]

-

2-Keto-gluconate production and purification by thermotolerant acetic acid bacterium Nguyenibacter vanlangensis KKS-R1. ResearchGate. Available at: [Link]

-

Sanguinarine Inhibits the 2-Ketogluconate Pathway of Glucose Utilization in Pseudomonas aeruginosa. Frontiers. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism [mdpi.com]

- 4. Compartmentalized Glucose Metabolism in Pseudomonas putida Is Controlled by the PtxS Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. A Novel Pyrroloquinoline Quinone-Dependent 2-Keto-d-Glucose Dehydrogenase from Pseudomonas aureofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Regulation of Pyrroloquinoline Quinone-Dependent Glucose Dehydrogenase Activity in the Model Rhizosphere-Dwelling Bacterium Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Membrane-Bound Gluconate Dehydrogenase from 2-Keto-D-Gluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01: Purification, Characterization, and Gene Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabolism of 2-oxogluconate by Pseudomonas aeruginosa. | Semantic Scholar [semanticscholar.org]

- 14. Identification of the covalently bound flavins of D-gluconate dehydrogenases from Pseudomonas aeruginosa and Pseudomonas fluorescens and of 2-keto-D-gluconate dehydrogenase from Gluconobacter melanogenus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of the 2-ketogluconate utilization operon in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 19. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Regulation of Pyrroloquinoline Quinone-Dependent Glucose Dehydrogenase Activity in the Model Rhizosphere-Dwelling Bacterium Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tribioscience.com [tribioscience.com]

- 23. Sanguinarine Inhibits the 2-Ketogluconate pathway of glucose utilization in Pseudomonas aeruginosa [air.unimi.it]

The Pivotal Role of Glucose Dehydrogenase in the Biocatalytic Production of Calcium 2-Ketogluconate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-ketogluconate is a valuable chemical intermediate, primarily utilized in the synthesis of erythorbic acid, a widely used food antioxidant.[1] Its industrial production has shifted from complex chemical methods to more efficient and specific microbial fermentation processes.[1] This guide provides a detailed technical examination of the biochemical pathway responsible for this conversion, focusing on the critical role of the enzyme Glucose Dehydrogenase (GDH). We will explore the mechanism of a two-step periplasmic oxidation process employed by microorganisms such as Gluconobacter and Pseudomonas, highlighting how GDH initiates and often rate-limits the entire synthesis. This document will dissect the enzyme's characteristics, its interplay with the subsequent enzyme, gluconate-2-dehydrogenase, and the strategic implications for process optimization and strain engineering. Included are detailed experimental protocols for enzyme activity assays and whole-cell biotransformation, providing a practical framework for research and development in this field.

Part 1: Foundational Biochemistry of 2-Ketogluconate Synthesis

The Periplasmic Two-Step Oxidation Pathway

The microbial conversion of D-glucose into 2-keto-D-gluconic acid (2KGA) is a hallmark of oxidative bacteria like Gluconobacter oxydans and Pseudomonas plecoglossicida.[1][2][3] These organisms are renowned for their capacity for incomplete oxidation of sugars in the periplasmic space, leading to the accumulation of valuable organic acids in the culture medium.[1][4][5] The synthesis of 2KGA from glucose is a sequential, two-enzyme process occurring at the cytoplasmic membrane, facing the periplasm.[1][5]

-

Step 1: Oxidation of Glucose. The pathway is initiated by Glucose Dehydrogenase (GDH) , which oxidizes D-glucose to D-glucono-1,5-lactone. This lactone subsequently hydrolyzes, either spontaneously or enzymatically, to D-gluconic acid (gluconate).[6][7]

-

Step 2: Oxidation of Gluconate. The intermediate, D-gluconic acid, is then oxidized by Gluconate-2-Dehydrogenase (GA2DH) to form the final product, 2-keto-D-gluconic acid.[1][5]

Following its production, 2KGA is typically precipitated from the fermentation broth as its calcium salt, this compound, to facilitate purification.

Caption: Experimental workflow for GDH activity characterization.

Protocol: Whole-Cell Biotransformation for this compound

This protocol outlines a lab-scale fed-batch fermentation process using a high-performance strain like recombinant G. oxydans for the production of 2KGA.

Objective: To produce a high titer of 2KGA from glucose using whole microbial cells under controlled bioreactor conditions.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a 100 mL seed culture in a 500 mL flask using a complex medium (e.g., yeast extract, peptone, mannitol). Incubate at 30°C with shaking at 200 rpm for 24 hours.

-

Bioreactor Setup:

-

Prepare 2 L of fermentation medium in a 3 L bioreactor. Medium: 100 g/L glucose, 5 g/L yeast extract, 2 g/L KH₂PO₄, 1 g/L (NH₄)₂SO₄, 0.5 g/L MgSO₄·7H₂O.

-

Autoclave the bioreactor.

-

Aseptically add a sterile stock of CaCO₃ to a final concentration of 30 g/L to act as a pH buffer.

-

-

Fermentation:

-

Inoculate the bioreactor with 5% (v/v) of the seed culture.

-

Set fermentation parameters:

-

Temperature: 30°C

-

pH: Maintain at 5.5-6.0. The initial CaCO₃ provides buffering; automated addition of 2M Ca(OH)₂ can be used for fine control.

-

Dissolved Oxygen (DO): Maintain >20% saturation by controlling agitation (300-700 rpm) and aeration rate (1.0 vvm). Trustworthiness Check: DO is often a limiting factor; maintaining it above 20% ensures the oxidative enzymes are not oxygen-starved.

-

-

-

Fed-Batch Strategy:

-

Monitor the glucose concentration every 4-6 hours using a glucose analyzer or HPLC.

-

When the glucose concentration drops to 20-30 g/L, begin feeding a sterile, concentrated glucose solution (600 g/L) to maintain the glucose level in this range. This avoids substrate inhibition and high osmotic stress.

-

-

Monitoring and Sampling:

-

Aseptically withdraw samples every 4-6 hours.

-

Centrifuge the sample to pellet the cells.

-

Analyze the supernatant for glucose and 2KGA concentrations using HPLC with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) or UV detector.

-

-

Harvesting:

-

Conclude the fermentation when glucose consumption ceases and the 2KGA concentration plateaus (typically 24-48 hours).

-

The final broth contains cells, residual medium components, and the product, this compound. Further downstream processing (centrifugation, filtration, crystallization) is required for purification.

-

Caption: Logic flow for industrial this compound production.

Part 4: Conclusion and Future Perspectives

Glucose dehydrogenase is unequivocally the gatekeeper for the microbial production of this compound. Its role as the initial and rate-limiting catalyst makes it a focal point for both fundamental understanding and industrial process improvement. While its high efficiency is the foundation of this bioprocess, achieving industrial-scale success requires a holistic approach. The true art lies in balancing the powerful activity of GDH with the downstream capacity of GA2DH, all within a precisely controlled fermentation environment.

Future advancements will likely focus on:

-

Protein Engineering: Modifying GDH to enhance its stability at higher temperatures or broader pH ranges, or to reduce potential substrate inhibition.

-

Synthetic Biology: Designing novel microbial chassis with optimized metabolic flux, co-expressing GDH and GA2DH from robust, tunable promoters to maintain perfect enzymatic balance.

-

Process Intensification: Developing continuous fermentation systems and advanced cell immobilization techniques to further boost productivity and simplify downstream processing.

By continuing to build upon our deep understanding of glucose dehydrogenase, the scientific community can further refine and enhance this elegant biocatalytic process, meeting the growing demand for sustainably produced chemical intermediates.

References

-

InterPro - EMBL-EBI. (n.d.). Membrane-bound PQQ-dependent glucose dehydrogenase (cd10280) - CDD entry. Retrieved from [Link]

-

InterPro - EMBL-EBI. (n.d.). PQQ-dependent membrane bound dehydrogenase (IPR017511) - InterPro entry. Retrieved from [Link]

-

Kornmann, H., et al. (2003). Effects of membrane-bound glucose dehydrogenase overproduction on the respiratory chain of Gluconobacter oxydans. Applied and Environmental Microbiology, 69(7), 4077-4084. Retrieved from [Link]

-

Li, K., et al. (2016). Overexpression of membrane-bound gluconate-2-dehydrogenase to enhance the production of 2-keto-d-gluconic acid by Gluconobacter oxydans. Microbial Cell Factories, 15(1), 123. Retrieved from [Link]

-

Lin, J., et al. (2016). Overexpression of membrane-bound gluconate-2-dehydrogenase to enhance the production of 2-keto-d-gluconic acid by Gluconobacter oxydans. BMC Biotechnology, 16(1), 1-11. Retrieved from [Link]

-

Yang, G., et al. (2018). 2-Keto-d-Gluconate-Yielding Membrane-Bound d-Glucose Dehydrogenase from Arthrobacter globiformis C224: Purification and Characterization. Molecules, 23(9), 2135. Retrieved from [Link]

-

Yang, G., et al. (2018). 2-Keto-d-Gluconate-Yielding Membrane-Bound d-Glucose Dehydrogenase from Arthrobacter globiformis C224: Purification and Characterization. MDPI. Retrieved from [Link]

-

Matsushita, K., et al. (2018). Pyrroloquinoline quinone-dependent dehydrogenases of acetic acid bacteria. Applied Microbiology and Biotechnology, 102(22), 9491-9501. Retrieved from [Link]

-

Krajewski, V., et al. (2010). Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation. Applied and Environmental Microbiology, 76(13), 4369-4376. Retrieved from [Link]

-

Del Castillo, T., et al. (2007). Regulation of Glucose Metabolism in Pseudomonas: THE PHOSPHORYLATIVE BRANCH AND ENTNER-DOUDOROFF ENZYMES ARE REGULATED BY A REPRESSOR CONTAINING A SUGAR ISOMERASE DOMAIN. Journal of Biological Chemistry, 282(48), 34963-34972. Retrieved from [Link]

-

Sun, W., et al. (2024). Characterization and Transcriptional Regulation of the 2-Ketogluconate Utilization Operon in Pseudomonas plecoglossicida. MDPI. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells. AMB Express, 10(1), 89. Retrieved from [Link]

-

Wang, Z., et al. (2018). Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism. Molecules, 23(10), 2629. Retrieved from [Link]

-

Johnson Matthey. (n.d.). Glucose dehydrogenase (GDH enzyme). Retrieved from [Link]

Sources

- 1. Overexpression of membrane-bound gluconate-2-dehydrogenase to enhance the production of 2-keto-d-gluconic acid by Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of membrane-bound glucose dehydrogenase overproduction on the respiratory chain of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose dehydrogenase (GDH enzyme) | Johnson Matthey | Johnson Matthey [matthey.com]

An In-depth Technical Guide to the Transcriptional Regulation of the kgu Operon in 2-Ketogluconate Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic flexibility of bacteria, particularly within the Pseudomonas genus, is a testament to their sophisticated gene regulatory networks. A key example is the catabolism of 2-ketogluconate (2KGA), a crucial intermediate in peripheral glucose metabolism. The enzymatic machinery for 2KGA utilization is encoded by the kgu (2-k etog lu conate utilization) operon, the expression of which is meticulously controlled to ensure efficient carbon source utilization. This technical guide provides a comprehensive exploration of the transcriptional regulation of the kgu operon, detailing the molecular players, their mechanisms of action, and the experimental methodologies used to elucidate this elegant regulatory system. We will delve into the central role of the PtxS repressor, the inductive properties of 2KGA, and the influence of global regulatory signals, offering field-proven insights and detailed protocols for the scientific community.

Introduction: The 2-Ketogluconate Metabolic Hub

In many Gram-negative bacteria, particularly soil-dwelling and opportunistic pathogens like Pseudomonas aeruginosa and Pseudomonas plecoglossicida, glucose can be oxidized in the periplasm to gluconate and subsequently to 2-ketogluconate (2KGA) before being transported into the cytoplasm for further metabolism.[1] This periplasmic oxidation pathway is a critical branch of glucose metabolism. Once transported into the cell, 2KGA is catabolized through a series of enzymatic steps to enter central metabolic pathways like the Entner-Doudoroff pathway.[2][3]

The genes encoding the enzymes for 2KGA transport and catabolism are typically clustered together in the kgu operon . In Pseudomonas plecoglossicida, this operon is composed of four structural genes: kguE, kguK, kguT, and kguD.[3][4][5]

-

kguT : Encodes the 2-ketogluconate transporter, responsible for uptake of 2KGA from the periplasm into the cytoplasm.[2][3]

-

kguK : Encodes 2-ketogluconate kinase, which phosphorylates intracellular 2KGA to 2-keto-6-phosphogluconate.[2][3][6]

-

kguD : Encodes 2-keto-6-phosphogluconate reductase, which reduces 2-keto-6-phosphogluconate to the central metabolic intermediate 6-phosphogluconate.[2][3]

The coordinated expression of these genes is paramount for an efficient metabolic response when 2KGA is available as a carbon source. This coordination is achieved through a sophisticated system of transcriptional regulation, which is the primary focus of this guide.

The Central Regulator: PtxS, a LacI-Family Repressor

The cornerstone of kgu operon regulation is a transcriptional repressor protein known as PtxS . PtxS belongs to the LacI family of transcriptional regulators, which are characterized by a helix-turn-helix DNA-binding domain.[4][5][7] In several Pseudomonas species, the gene encoding PtxS is located immediately upstream of the kgu operon, though it is transcribed independently.[3][4][5]

Mechanism of Repression

PtxS functions as a negative regulator, actively repressing the transcription of the kgu operon in the absence of its specific inducer. The mechanism of this repression involves the direct binding of the PtxS protein to a specific DNA sequence within the promoter region of the kgu operon.[4][5] This binding site, known as the operator , is a 14-base pair palindromic sequence: 5'-TGAAACCGGTTTCA-3' .[4][8][9]

The location of this operator is critical. It overlaps with the transcriptional start site of the kgu operon.[4][5] By binding to this site, PtxS physically obstructs the binding of RNA polymerase to the promoter, thereby preventing the initiation of transcription.[4][5][10] In some species, such as Pseudomonas aeruginosa, two PtxS operator sites (OP1 and OP2) have been identified, suggesting a potentially more complex repressive mechanism involving DNA looping.[11][12]

Induction by 2-Ketogluconate

The repression exerted by PtxS is relieved in the presence of 2-ketogluconate. 2KGA acts as a molecular inducer of the kgu operon.[11][12] It directly binds to the PtxS protein, which is thought to cause an allosteric change in the protein's conformation.[4][5] This conformational change reduces the affinity of PtxS for its operator DNA sequence.[4][5] Consequently, PtxS dissociates from the kgu promoter, allowing RNA polymerase to access the promoter and initiate transcription of the operon's structural genes.[4][5] This elegant mechanism ensures that the enzymes for 2KGA catabolism are only synthesized when their substrate is available.

Caption: Transcriptional control of the kgu operon by the PtxS repressor.

Hierarchical and Global Regulatory Inputs

While the PtxS-2KGA interaction forms the core regulatory circuit, the expression of the kgu operon is also integrated into broader cellular metabolic signals.

Positive Regulation by GntR

Studies in P. plecoglossicida have revealed that another transcriptional regulator, GntR , positively influences the expression of the kgu operon.[1] GntR is primarily known as a repressor of the gluconate (gnt) operon. However, knockout of gntR leads to a downregulation of the kgu operon genes, suggesting an activating role, either direct or indirect.[1][8] This finding points to a cross-regulatory network where the cell coordinates the metabolism of gluconate and its oxidized derivative, 2KGA.

Carbon Catabolite Repression

Like many operons involved in the catabolism of alternative carbon sources, the kgu operon is subject to carbon catabolite repression (CCR) .[13] This is a global regulatory mechanism that ensures bacteria preferentially utilize rapidly metabolizable carbon sources, such as glucose, over less preferred ones.[14][15] In the context of 2KGA metabolism, when glucose is abundant, the expression of the kgu operon is repressed, even if 2KGA is present in the environment.[13] This repression is lifted once the preferred carbon source (glucose) is depleted.[13] The precise molecular mechanism of CCR on the kgu operon in Pseudomonas is an active area of research but likely involves the global regulator CRP (cAMP receptor protein) and its interaction with cyclic AMP (cAMP), levels of which are inversely proportional to glucose availability.[9][10]

Experimental Methodologies for Studying kgu Operon Regulation

Elucidating the regulatory network of the kgu operon requires a combination of genetic, biochemical, and molecular biology techniques. Here, we provide detailed protocols for key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To qualitatively and quantitatively assess the binding of a purified protein (e.g., PtxS) to a specific DNA fragment (e.g., the kgu promoter region).

Principle: This technique is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment.[1][3][8][16]

Step-by-Step Protocol:

-

Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the kgu promoter region containing the putative PtxS binding site.

-

Label one of the oligonucleotides at the 5' end with a non-radioactive label (e.g., biotin or a fluorescent dye like FAM) or a radioactive label ([γ-³²P]ATP) using T4 polynucleotide kinase.

-

Anneal the labeled and unlabeled oligonucleotides to form a double-stranded DNA probe.

-

Purify the labeled probe using a suitable column purification kit.

-

-

Binding Reaction:

-

In a microcentrifuge tube, set up the binding reactions on ice. A typical 20 µL reaction includes:

-

10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

-

Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)

-

Purified PtxS protein (at varying concentrations)

-

Labeled DNA probe (at a constant, low concentration, e.g., 50 ng)

-

Nuclease-free water to the final volume.

-

-

For competition assays, add a molar excess of unlabeled specific or non-specific competitor DNA to the reaction before adding the labeled probe.

-

For induction assays, add varying concentrations of 2KGA to the reaction mixture.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Prepare a native polyacrylamide gel (e.g., 6%) in 0.5x TBE buffer.

-

Pre-run the gel at 100-150V for 30 minutes at 4°C.

-

Add loading dye (without SDS) to the binding reactions and load the samples onto the gel.

-

Run the gel at 100-150V at 4°C until the dye front has migrated an appropriate distance.

-

-

Detection:

-

Transfer the DNA from the gel to a positively charged nylon membrane.

-

Detect the labeled DNA using a method appropriate for the label (e.g., chemiluminescence for biotin, fluorescence imaging for FAM, or autoradiography for ³²P).

-

A "shifted" band will appear at a higher molecular weight position in lanes containing the protein-DNA complex.

-

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

DNase I Footprinting Assay

Purpose: To identify the precise DNA sequence to which a protein binds.

Principle: A DNA fragment end-labeled on one strand is incubated with the binding protein. The complex is then lightly treated with DNase I, which cleaves the DNA backbone. The protein-bound region is protected from DNase I cleavage, leaving a "footprint" in the resulting ladder of DNA fragments when resolved on a sequencing gel.[2][4][14][17][18]

Step-by-Step Protocol:

-

Probe Preparation:

-

Prepare a DNA fragment (100-400 bp) containing the kgu promoter region.

-

End-label a single strand of the DNA fragment, typically using [γ-³²P]ATP and T4 polynucleotide kinase after dephosphorylation.

-

Purify the singly end-labeled probe.

-

-

Binding Reaction:

-

Set up binding reactions similar to EMSA, with varying concentrations of purified PtxS protein and the end-labeled probe.

-

Incubate at room temperature for 30 minutes to allow protein-DNA complexes to form.

-

-

DNase I Digestion:

-

Add a pre-determined, optimized concentration of DNase I to each reaction.

-

Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature to achieve, on average, one nick per DNA molecule.

-

Stop the reaction by adding a stop solution containing EDTA and a chelating agent.

-

-

Analysis:

-

Extract the DNA fragments by phenol:chloroform extraction and ethanol precipitation.

-

Resuspend the DNA in a formamide-based loading buffer.

-

Denature the samples by heating and resolve them on a high-resolution denaturing polyacrylamide (sequencing) gel.

-

Run a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside the footprinting samples to precisely map the protected region.

-

Visualize the results by autoradiography. The region where the protein was bound will appear as a gap (the "footprint") in the ladder of DNA fragments compared to the control lane without the protein.

-

Quantitative Real-Time PCR (qRT-PCR)

Purpose: To measure the relative abundance of kgu operon transcripts under different experimental conditions (e.g., in the presence or absence of 2KGA, or in different genetic backgrounds).

Principle: This technique involves reverse transcribing cellular RNA into complementary DNA (cDNA), followed by amplification of a specific target sequence using PCR. The amplification is monitored in real-time using a fluorescent dye (like SYBR Green) or a sequence-specific probe (like TaqMan). The rate of fluorescence increase is proportional to the initial amount of target transcript.[5][6][19][20][21]

Step-by-Step Protocol:

-

Bacterial Culture and RNA Extraction:

-

Grow bacterial cultures under the desired conditions (e.g., minimal media with glucose, 2KGA, or both).

-

Harvest cells during the exponential growth phase.

-

Extract total RNA using a commercial kit or a Trizol-based method. It is crucial to use an RNA stabilization solution immediately upon harvesting to prevent RNA degradation.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality and Quantity Assessment:

-

Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).

-

Assess RNA integrity by running a sample on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers for a kgu gene (e.g., kguD) and a stably expressed reference (housekeeping) gene.

-

qPCR master mix (containing buffer, dNTPs, Taq polymerase, and a fluorescent dye).

-

-

Run the reaction in a real-time PCR cycler. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) value for each sample.

-

Calculate the relative expression of the target gene using the ΔΔCq method, normalizing the expression of the kgu gene to the expression of the reference gene.

-

lacZ Reporter Fusions

Purpose: To measure the in vivo promoter activity of the kgu operon.

Principle: The promoter region of the kgu operon is cloned upstream of a promoter-less lacZ gene (encoding β-galactosidase) in a plasmid or integrated into the chromosome. The level of β-galactosidase activity in the bacterial cells is then a direct measure of the transcriptional activity of the kgu promoter.[10][22][23][24][25][26]

Step-by-Step Protocol:

-

Constructing the Reporter Plasmid:

-

Amplify the kgu promoter region from genomic DNA using PCR.

-

Clone the amplified promoter fragment into a suitable lacZ reporter vector.

-

Transform the resulting plasmid into E. coli for propagation and sequence verification.

-

-

Assaying Promoter Activity:

-

Introduce the reporter plasmid into the Pseudomonas strain of interest (wild-type, ptxS mutant, etc.).

-

Grow the bacterial cultures containing the reporter construct under various conditions (e.g., with and without 2KGA).

-

Harvest the cells and measure the β-galactosidase activity using a colorimetric assay with ONPG (o-nitrophenyl-β-D-galactopyranoside) as the substrate.

-

Calculate the activity in Miller units, which normalizes the activity to the cell density and reaction time.

-

Quantitative Insights and Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the experiments described above, illustrating the regulatory effects on the kgu operon.

| Experimental Condition | Relative kguD mRNA Expression (Fold Change vs. WT on Glucose) | PtxS Binding to kgu Promoter (EMSA) | kgu Promoter Activity (Miller Units) |

| Wild-Type (WT) on Glucose | 1.0 | Strong Binding | 10 ± 2 |

| Wild-Type (WT) on 2-Ketogluconate | 50.2 ± 4.5 | No Binding | 550 ± 35 |

| ptxS Mutant on Glucose | 48.5 ± 5.1 | N/A | 530 ± 40 |

| ptxS Mutant on 2-Ketogluconate | 49.1 ± 4.8 | N/A | 545 ± 38 |

| WT on Glucose + 2-Ketogluconate | 1.5 ± 0.3 | Strong Binding | 15 ± 3 |

Conclusion and Future Directions

The transcriptional regulation of the kgu operon in Pseudomonas is a classic example of negative, inducible control, centered around the PtxS repressor and its effector, 2-ketogluconate. This core mechanism is further modulated by other regulators like GntR and global signals such as carbon catabolite repression, ensuring that the metabolic activity of the cell is finely tuned to the available nutrient landscape.

For researchers in drug development, understanding such regulatory circuits in pathogenic bacteria like P. aeruginosa can offer novel therapeutic targets. Disrupting the ability of the bacterium to efficiently utilize carbon sources could impair its growth and virulence.

Future research should aim to further dissect the interplay between the PtxS-mediated regulation and global regulatory networks. Investigating the structural basis of the PtxS-2KGA interaction could pave the way for the design of small molecules that mimic 2KGA, potentially leading to the artificial induction or repression of the kgu operon and other PtxS-regulated pathways. Furthermore, a deeper understanding of the role of the kgu operon in the context of polymicrobial infections and in vivo environments will be crucial for translating this fundamental knowledge into practical applications.

References

-

Molecular Characterization of a Transcriptional Regulator GntR for Gluconate Metabolism in Industrial 2-Ketogluconate Producer Pseudomonas plecoglossicida JUIM01. (URL: [Link])

-

Characterization and Transcriptional Regulation of the 2-Ketogluconate Utilization Operon in Pseudomonas plecoglossicida. (URL: [Link])

-

(PDF) Characterization and Transcriptional Regulation of the 2-Ketogluconate Utilization Operon in Pseudomonas plecoglossicida. (URL: [Link])

-

Characterization of the 2-ketogluconate utilization operon in Pseudomonas aeruginosa PAO1. (URL: [Link])

-

The Functional Characterization of the 6-Phosphogluconate Dehydratase Operon in 2-Ketogluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01. (URL: [Link])

-

Gene Expression Analysis in Bacteria by RT-qPCR. (URL: [Link])

-

Characterization and Transcriptional Regulation of the 2-Ketogluconate Utilization Operon in Pseudomonas plecoglossicida. (URL: [Link])

-

Two NADPH-dependent 2-ketogluconate reductases involved in 2-ketogluconate assimilation in Gluconobacter sp. strain CHM43. (URL: [Link])

-

Gene Expression Analysis in Bacteria by RT-qPCR. (URL: [Link])

-

Molecular Characterization of a Transcriptional Regulator GntR for Gluconate Metabolism in Industrial 2-Ketogluconate Producer Pseudomonas plecoglossicida JUIM01. (URL: [Link])

-

The uptake of 2-ketogluconate by Pseudomonas putida. (URL: [Link])

-

A 2-ketogluconate kinase KguK in Pseudomonas plecoglossicida JUIM01: Enzymatic characterization and its role in 2-keto-d-gluconic acid metabolism. (URL: [Link])

-

Relative and Absolute Quantitative Real-Time PCR-Based Quantifications of hcnC and phlD Gene Transcripts in Natural Soil Spiked with Pseudomonas sp. Strain LBUM300. (URL: [Link])

-

Catabolite repression - Wikipedia. (URL: [Link])

-

DNase I footprinting. (URL: [Link])

-

Determination of the binding sites of the kgu operon promoter region... (URL: [Link])

-

(PDF) Characterization and Transcriptional Regulation of the 2-Ketogluconate Utilization Operon in Pseudomonas plecoglossicida. (URL: [Link])

-

Deciphering carbon catabolite repression in bacteria. (URL: [Link])

-

Characterization of the 2-ketogluconate utilization operon in Pseudomonas aeruginosa PAO1. (URL: [Link])

-

Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism. (URL: [Link])

-

Transcriptional control by two interacting regulatory proteins: identification of the PtxS binding site at PtxR. (URL: [Link])

-

Autoregulation of the Pseudomonas aeruginosa Protein PtxS Occurs through a Specific Operator Site within the ptxS Upstream Region. (URL: [Link])

-

Engineering of FRT-lacZ fusion constructs: induction of the Pseudomonas aeruginosa fadAB1 operon by medium and long chain-length fatty acids. (URL: [Link])

-

A comprehensive toolbox for the rapid construction of lacZ fusion reporters. (URL: [Link])

-

A comprehensive toolbox for the rapid construction of lacZ fusion reporters. (URL: [Link])

-

Creation of stable Pseudomonas aeruginosa promoter–reporter fusion mutants using linear plasmid DNA transformation. (URL: [Link])

-

Rapid Engineering of Bacterial Reporter Gene Fusions by Using Red Recombination. (URL: [Link])

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. DNase I footprinting [gene.mie-u.ac.jp]

- 3. Interactions of DNA and Proteins: Electrophoretic Mobility Shift Assay in Asthma | Springer Nature Experiments [experiments.springernature.com]

- 4. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 5. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and Transcriptional Regulation of the 2-Ketogluconate Utilization Operon in Pseudomonas plecoglossicida - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autoregulation of the Pseudomonas aeruginosa Protein PtxS Occurs through a Specific Operator Site within the ptxS Upstream Region - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 12. Characterization of the 2-ketogluconate utilization operon in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 15. researchgate.net [researchgate.net]

- 16. licorbio.com [licorbio.com]

- 17. research.fredhutch.org [research.fredhutch.org]

- 18. med.upenn.edu [med.upenn.edu]

- 19. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 20. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Engineering of FRT-lacZ fusion constructs: induction of the Pseudomonas aeruginosa fadAB1 operon by medium and long chain-length fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A comprehensive toolbox for the rapid construction of lacZ fusion reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Creation of stable Pseudomonas aeruginosa promoter–reporter fusion mutants using linear plasmid DNA transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rapid Engineering of Bacterial Reporter Gene Fusions by Using Red Recombination - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Enzymatic Conversion of Glucose to 2-Keto-D-Gluconic Acid

This technical guide provides an in-depth exploration of the enzymatic conversion of D-glucose into 2-keto-D-gluconic acid (2-KGA). Designed for researchers, scientists, and professionals in drug development and industrial biotechnology, this document moves beyond simple protocols to explain the underlying principles and causal relationships that govern this efficient biotransformation. We will examine the key enzymes, optimal reaction conditions, and analytical methodologies, grounding our discussion in established scientific literature to ensure accuracy and trustworthiness.

Introduction: The Significance of 2-Keto-D-Gluconic Acid

2-Keto-D-gluconic acid (2-KGA) is a valuable organic acid derived from the oxidation of D-glucose. Its primary industrial significance lies in its role as the key precursor for the synthesis of erythorbic acid (also known as isoascorbic acid).[1][2] Erythorbic acid is a stereoisomer of ascorbic acid (Vitamin C) and is widely used as a safe and effective antioxidant in the food and beverage industry, approved by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2] Beyond its application in food preservation, 2-KGA is a versatile building block in the pharmaceutical and cosmetic industries.[2][3]

While chemical and electrochemical methods for 2-KGA synthesis exist, they often suffer from limitations such as the need for expensive metal catalysts, critical reaction conditions, and the formation of unwanted by-products, which complicates downstream processing.[2][3] Consequently, microbial fermentation and enzymatic bioconversion have emerged as the most efficient and industrially viable methods for large-scale 2-KGA production.[1][3] This guide focuses on the enzymatic pathway, which offers high specificity, mild reaction conditions, and high yields.

The Core Biochemical Pathway

The enzymatic conversion of glucose to 2-KGA is predominantly a two-step oxidative process. This pathway is characteristic of several microorganisms, particularly those from the genera Pseudomonas, Gluconobacter, and Erwinia.[1][4] The two key enzymes responsible are membrane-bound dehydrogenases that sequentially oxidize the substrate.

The overall transformation is as follows:

D-Glucose → D-Gluconic Acid → 2-Keto-D-Gluconic Acid

These reactions are catalyzed by:

-

Glucose Dehydrogenase (GDH)

-

Gluconate 2-Dehydrogenase (GADH)

Both enzymes are typically located in the periplasmic space of the microbial cell, linked to the respiratory chain.[3][5] This localization is advantageous as it allows the oxidized products to accumulate directly in the culture medium, simplifying recovery.[3][5]

Caption: Sequential enzymatic oxidation of D-glucose to 2-KGA.

Key Biocatalysts and Their Properties

The efficiency of the overall conversion is dictated by the characteristics of the two primary enzymes. Understanding their properties is critical for process optimization.

Glucose Dehydrogenase (GDH)

Glucose dehydrogenase (EC 1.1.5.2) catalyzes the first rate-limiting step: the oxidation of D-glucose to D-glucono-δ-lactone, which then spontaneously hydrolyzes to D-gluconic acid.[6][7]

-

Source: GDH is commonly found in bacteria such as Pseudomonas plecoglossicida, Gluconobacter oxydans, and Arthrobacter globiformis.[1][3][6]

-

Cofactor: The membrane-bound forms are often FAD-dependent dehydrogenases.[8]

-

Kinetic Properties: The affinity for glucose (Kₘ) varies among species. For example, the GDH from Arthrobacter globiformis C224 exhibits a Kₘ of 0.21 mM for D-glucose.[9]

-

Optimal Conditions: The enzyme's activity is highly dependent on pH and temperature. The GDH from A. globiformis shows optimal activity at a pH of 5.0 and a temperature of 45°C.[9]

Gluconate 2-Dehydrogenase (GADH)

Gluconate 2-dehydrogenase (GADH; EC 1.1.99.3) is responsible for the second oxidation step, converting D-gluconic acid to the final product, 2-KGA.[10]

-

Source: This enzyme is a critical component in 2-KGA producing strains like Pseudomonas plecoglossicida and Gluconobacter oxydans.[3][11]

-

Structure and Cofactor: The membrane-bound GADH is typically a complex enzyme. In P. plecoglossicida, it is a flavin adenine dinucleotide (FAD)-dependent enzyme composed of three subunits: a flavoprotein subunit, a cytochrome c subunit, and a gamma subunit.[11]

-

Kinetic Properties: The FAD-mGADH from P. plecoglossicida has a Kₘ of 0.631 mM for calcium D-gluconate, with a Vₘₐₓ of 0.734 mM/min.[11]

-

Optimal Conditions: This enzyme generally functions optimally under acidic conditions. For instance, the GADH from P. plecoglossicida shows peak activity at pH 6.0 and a temperature of 35°C.[11]

| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Kₘ (Substrate) | Reference |

| Glucose Dehydrogenase (GDH) | Arthrobacter globiformis C224 | 5.0 | 45 | 0.21 mM (D-Glucose) | [9] |

| Gluconate 2-Dehydrogenase (GADH) | Pseudomonas plecoglossicida JUIM01 | 6.0 | 35 | 0.631 mM (Ca-D-Gluconate) | [11] |

| Table 1: Comparative properties of key enzymes in the 2-KGA synthesis pathway. |

Experimental Design & Protocols

A successful bioconversion process requires a systematic approach, from selecting a potent microbial strain to optimizing the reaction and quantifying the product.

Sources

- 1. Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Two-Stage Semi-Continuous 2-Keto-Gluconic Acid (2KGA) Production by Pseudomonas plecoglossicida JUIM01 From Rice Starch Hydrolyzate [frontiersin.org]

- 3. Overexpression of membrane-bound gluconate-2-dehydrogenase to enhance the production of 2-keto-d-gluconic acid by Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. 2-Keto-D-Gluconate-Yielding Membrane-Bound D-Glucose Dehydrogenase from Arthrobacter globiformis C224: Purification and Characterization [mdpi.com]

- 7. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]

- 8. journals.asm.org [journals.asm.org]

- 9. 2-Keto-d-Gluconate-Yielding Membrane-Bound d-Glucose Dehydrogenase from Arthrobacter globiformis C224: Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gluconate 2-dehydrogenase (acceptor) - Wikipedia [en.wikipedia.org]

- 11. A Membrane-Bound Gluconate Dehydrogenase from 2-Keto-D-Gluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01: Purification, Characterization, and Gene Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of D-Erythorbic Acid from Calcium 2-Ketogluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C), is a widely utilized antioxidant in the food and pharmaceutical industries.[1][2][3][4] Its synthesis from calcium 2-ketogluconate represents a critical industrial process, leveraging microbial fermentation followed by chemical conversion. This guide provides an in-depth technical overview of this synthetic pathway, detailing the underlying scientific principles, step-by-step experimental protocols, and key considerations for process optimization. The narrative is grounded in established methodologies, offering field-proven insights for professionals engaged in chemical synthesis and drug development.

Introduction: The Significance of D-Erythorbic Acid

D-Erythorbic acid (also known as isoascorbic acid) is a potent antioxidant valued for its ability to prevent oxidation, thereby preserving color and freshness in a variety of products.[1] While structurally similar to ascorbic acid, it possesses only about 5% of the vitamin C activity, making its primary application non-nutritive.[1] Its use is prevalent in processed meats, canned fruits and vegetables, beverages, and as a preservative in cured meats where it helps reduce the formation of potentially harmful nitrosamines.[1][4] The production of D-erythorbic acid is a significant global enterprise, with a large concentration of manufacturing in China.[5]

The precursor at the heart of the modern industrial synthesis of D-erythorbic acid is 2-keto-D-gluconic acid (2-KGA), which is efficiently produced via microbial fermentation.[6] This biological step offers a high-yield route to a key intermediate, which is then chemically transformed into the final product. This compound is a stable, isolatable salt of 2-KGA, making it an ideal starting material for the subsequent chemical synthesis.[7][8][9]

The Synthetic Pathway: From Glucose to D-Erythorbic Acid

The industrial production of D-erythorbic acid from this compound is a multi-step process that begins with the fermentation of a carbohydrate source, typically glucose derived from food-grade starch.[10] This is followed by a series of chemical transformations.

Microbial Production of this compound

The initial and crucial step is the fermentation of a glucose-rich medium by specific microorganisms. Strains of Pseudomonas fluorescens and Penicillium are commonly employed for their ability to efficiently convert D-glucose into 2-keto-D-gluconic acid.[5][10] More recently, strains like Arthrobacter globiformis have also been identified as high-producing candidates for 2-KGA.[11] During the fermentation, calcium carbonate is added to the broth to neutralize the produced acid, resulting in the formation of this compound.

Chemical Conversion to D-Erythorbic Acid

The subsequent chemical synthesis involves several key transformations:

-

Acidification: The fermentation broth containing this compound is acidified to liberate the free 2-keto-D-gluconic acid.[10]

-

Esterification: The 2-keto-D-gluconic acid is then esterified with methanol, typically under acidic conditions, to produce methyl 2-keto-D-gluconate.[10]

-

Lactonization and Isomerization: The methyl 2-keto-D-gluconate undergoes a base-catalyzed rearrangement. This is a critical step where the molecule cyclizes to form a lactone ring and the double bond isomerizes. A common method involves reacting methyl 2-keto-D-gluconate with sodium methoxide.[2][5][12] Alternatively, sodium bicarbonate or sodium carbonate can be used to form sodium erythorbate.[10]

-

Final Acidification: The resulting sodium erythorbate is then acidified, typically with sulfuric acid, to yield the final product, D-erythorbic acid.[10]

An alternative, more direct enzymatic approach involves the use of a lactonase to convert 2-keto-D-gluconic acid directly to D-erythorbic acid.[6] This method, while potentially more efficient, is still an area of ongoing research and development.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of D-erythorbic acid from this compound. These are generalized procedures and may require optimization based on specific laboratory or industrial conditions.

Protocol 1: Liberation of 2-Keto-D-Gluconic Acid

-

Dissolution: Dissolve a known quantity of this compound in deionized water to create a saturated or near-saturated solution.

-

Acidification: Slowly add a strong acid, such as sulfuric acid, to the solution while stirring continuously. Monitor the pH of the solution, aiming for a final pH of approximately 1.5-2.5.[6]

-

Precipitation and Filtration: The addition of sulfuric acid will cause the precipitation of calcium sulfate. Allow the precipitate to settle, then filter the mixture to separate the solid calcium sulfate from the aqueous solution of 2-keto-D-gluconic acid.

-

Washing: Wash the calcium sulfate precipitate with a small amount of cold deionized water to recover any remaining 2-keto-D-gluconic acid. Combine the washings with the filtrate.

Protocol 2: Esterification to Methyl 2-Keto-D-Gluconate

-

Solvent Addition: To the aqueous solution of 2-keto-D-gluconic acid, add an excess of methanol to act as both a reactant and a solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the mixture.

-

Reaction: Heat the mixture under reflux for a period sufficient to achieve a high conversion to the methyl ester. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization and Solvent Removal: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as sodium bicarbonate. Remove the excess methanol and water under reduced pressure to obtain the crude methyl 2-keto-D-gluconate.

Protocol 3: Lactonization and Isomerization to Sodium Erythorbate

-

Dissolution: Dissolve the crude methyl 2-keto-D-gluconate in a suitable solvent, such as methanol.

-

Base Addition: Slowly add a solution of sodium methoxide in methanol to the reaction mixture. The amount of sodium methoxide should be stoichiometric or in slight excess.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the starting material (methyl 2-keto-D-gluconate) using TLC or HPLC.

-

Isolation: Once the reaction is complete, the sodium erythorbate may precipitate from the solution. If not, the solvent can be removed under reduced pressure to yield the crude sodium erythorbate.

Protocol 4: Final Acidification to D-Erythorbic Acid

-

Dissolution: Dissolve the crude sodium erythorbate in deionized water.

-

Acidification: Slowly add a strong acid, such as sulfuric acid, to the solution while stirring and cooling in an ice bath. The D-erythorbic acid will precipitate out of the solution as it is formed.

-

Crystallization and Filtration: Allow the D-erythorbic acid to fully crystallize. Collect the crystalline product by filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold deionized water and then with a suitable organic solvent, such as ethanol, to remove impurities. Dry the purified D-erythorbic acid under vacuum.

Analytical Characterization

The identity and purity of the synthesized D-erythorbic acid should be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and to separate it from ascorbic acid.[13][14] | A single major peak corresponding to D-erythorbic acid with a retention time distinct from that of L-ascorbic acid. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule.[15] | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O) in a lactone, and carbon-carbon double bond (C=C) groups. |

| Melting Point | To assess the purity of the crystalline product. | A sharp melting point in the range of 169-172 °C with decomposition. |

| Specific Rotation | To confirm the stereochemistry of the molecule. | A specific rotation value between -16.5° and -18.0°.[16] |

| Titration | To determine the assay of the final product.[15][16] | Titration with a standardized iodine solution allows for the quantification of the erythorbic acid content. |

Conclusion and Future Perspectives

The synthesis of D-erythorbic acid from this compound is a well-established and industrially significant process. The combination of microbial fermentation and chemical synthesis provides an efficient route to this valuable antioxidant. Future research in this area may focus on the development of more efficient and environmentally friendly catalytic systems for the chemical conversion steps, as well as the exploration of direct enzymatic routes from 2-keto-D-gluconic acid to D-erythorbic acid. Improvements in fermentation technology, including strain development and process optimization, will also continue to play a crucial role in enhancing the overall efficiency and cost-effectiveness of D-erythorbic acid production.

References

-

Wikipedia. Erythorbic acid. [Link]

-

Slideshare. How is erythorbic acid made. [Link]

-

Ataman Kimya. ERYTHORBIC ACID. [Link]

-

Oxford Academic. Studies on Erythorbic Acid Production by Fermentation. [Link]

-

Academic Journals. Studies on the optimization of D-erythorbic acid production by Penicillium griseoroseum FZ-13 in relevant fermented. [Link]

-

Ataman Kimya. ERYTHORBIC ACID (ISOASCORBIC ACID). [Link]

-

The Unsung Hero of Food Preservation: D-Erythorbic Acid's Secret Role in Your Food. [Link]

-

Fengchen. Erythorbic Acid, D-isoascorbic Acid FCC BP EP Manufacturers and Suppliers. [Link]

- Google Patents. US6146860A - Manufacture of L-ascorbic acid and D-erythorbic acid.

-

Erythorbic Acid Supplier in Europe. [Link]

-

Ataman Kimya. ERYTHORBIC ACID. [Link]

-

Sebacom. Erythorbic acid. [Link]

- Google Patents. ATE323172T1 - PRODUCTION OF L-ASCORBIC ACID AND D-ERYTHORBIC ACID.

-

ResearchGate. Erythorbic acid (D-ascorbic acid) | Request PDF. [Link]

-

ERYTHORBIC ACID. [Link]

-

Deveraux Specialties. StimulHyal. [Link]

-

USP. Erythorbic Acid - Definition, Identification, Impurities - USP 2025. [Link]

- Google Patents. ES2256569T3 - ENZYMATIC PROCESS FOR THE MANUFACTURE OF L-ASCORBIC ACID AND D-ERYTHORBIC ACID.

-

A Novel 2-Keto-D-Gluconic Acid High-Producing Strain Arthrobacter globiformis JUIM02. [Link]

-

NIH. This compound | C12H18CaO14 | CID 25113464 - PubChem. [Link]

-

Erythorbic Acid. [Link]

-

Revea. Calcium Ketogluconate - Ingredient Explorer. [Link]

-

UB. Development and validation of a method for the analysis of erythorbic acid and ascorbic acid in food for human consumption. [Link]

- Google Patents. US6172242B1 - Process for the production of erythorbic acid.

-

Semantic Scholar. Separative determination of ascorbic acid and erythorbic acid by high-performance liquid chromatography. [Link]

-

Agent Nateur. Our Star Ingredient Calcium Ketogluconate: The Answer to Tighter Skin. [Link]

- Google Patents. EP0514694B1 - Process for producing ascorbic or erythorbic acid esters.

- Google Patents. JP2002101895A - Method for microbially producing l-ascorbic acid and d-erythorbic acid.

- Google Patents. US20050019878A1 - Enzymatic process for the manufacture of l-ascorbic acid and d-erythorbic acid.

- Google Patents. US5859262A - Process for the production of erythorbic acid.

-

PubMed. Spontaneous conversion of L-dehydroascorbic acid to L-ascorbic acid and L-erythroascorbic acid. [Link]

Sources

- 1. eatease.nutri-fields.com [eatease.nutri-fields.com]

- 2. Erythorbic Acid, D-isoascorbic Acid FCC BP EP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. solechem.eu [solechem.eu]

- 4. Erythorbic acid - Sebacom Fournisseur Anti-Oxidants - [sebacom.eu]

- 5. Erythorbic acid - Wikipedia [en.wikipedia.org]

- 6. US6146860A - Manufacture of L-ascorbic acid and D-erythorbic acid - Google Patents [patents.google.com]

- 7. deverauxspecialties.com [deverauxspecialties.com]

- 8. This compound | C12H18CaO14 | CID 25113464 - PubChem [pubchem.ncbi.nlm.nih.gov]